5-Iodo-6-(trifluoromethyl)pyridin-2-ol
Overview
Description
5-Iodo-6-(trifluoromethyl)pyridin-2-ol, also known as 5-Iodo-6-TFP, is a highly fluorinated pyridine derivative. It is a colorless, water-soluble organic compound that has a variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. 5-Iodo-6-TFP is a versatile reagent that can be used in a range of reactions such as Suzuki, Sonogashira, and Stille couplings. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, due to their versatile chemical properties, are central to the development of complex compounds. These compounds exhibit a wide range of properties, including spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activity. Such research identifies potential areas of exploration and the importance of unknown analogues of pyridine derivatives in scientific investigations (Boča, Jameson, & Linert, 2011).
Catalysis and Synthetic Applications
Pyridine scaffolds are foundational in synthesizing various biologically and pharmaceutically relevant compounds. Hybrid catalysts, for instance, are utilized to develop complex molecules, demonstrating pyridine derivatives' role in enhancing synthetic efficiency and broadening the applicability in medicinal and pharmaceutical industries (Parmar, Vala, & Patel, 2023).
Drug Development and Biological Significance
Pyridine derivatives are pivotal in designing drugs due to their significant biological activities. These compounds are explored for various biological activities, highlighting their importance in modern medicinal applications. The review of pyridine-based compounds underscores their potential in developing new therapeutic agents, reflecting the chemical's versatility and applicability in drug discovery (Altaf et al., 2015).
Material Science and Sensor Development
In materials science, pyridine derivatives are instrumental in developing optical sensors and other materials with specific functionalities. Their ability to form coordination and hydrogen bonds makes them suitable for various sensing applications, further expanding their use beyond biological implications to technological applications (Jindal & Kaur, 2021).
properties
IUPAC Name |
5-iodo-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWMBPKEDRAUAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858626 | |
Record name | 5-Iodo-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227515-14-1 | |
Record name | 5-Iodo-6-(trifluoromethyl)pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20858626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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